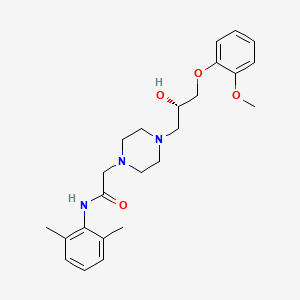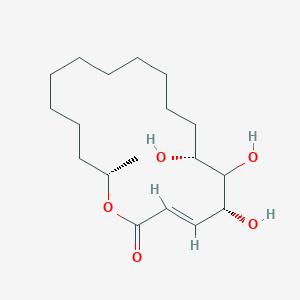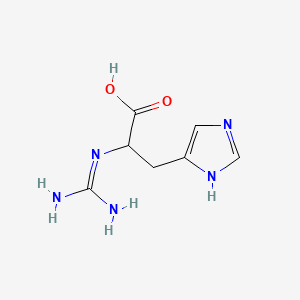
cis-9,10-Epoxyoctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9R,10S)-9,10-epoxyoctadecanoic acid is a 9,10-epoxyoctadecanoic acid in which the chiral centres at positions 9 and 10 have R- and S-configuration respectively. It is a conjugate acid of a (9R,10S)-9,10-epoxyoctadecanoate. It is an enantiomer of a (9S,10R)-epoxyoctadecanoic acid.
Aplicaciones Científicas De Investigación
1. Quantitative Determination in Human Plasma
Tsikas et al. (2004) developed a method for the accurate quantitative determination of cis-9,10-epoxyoctadecanoic acid (cis-EODA) in human plasma. This method is crucial for investigating the physiological roles of cis-EODA in humans (Tsikas et al., 2004).
2. Stereochemical Features in Hydrolysis
Summerer et al. (2002) explored the stereochemical features of cis-9,10-epoxystearic acid hydrolysis catalyzed by epoxide hydrolases from various sources. This study provides insights into the enantioselectivity and stereoselectivity of these enzymes, contributing to the understanding of fatty acid metabolism (Summerer et al., 2002).
3. Formation from Oleic Acid Oxidation
Tsikas et al. (2003) provided the first direct evidence for the enzymatic formation of cis-EODA from oleic acid by the cytochrome P450 system, offering new insights into the metabolic pathways of fatty acids (Tsikas et al., 2003).
4. Biological Significance of Oxidized and Nitrated Metabolites
Tsikas et al. (2011) discussed the analytical methods and potential biological significance of this compound and other oleic acid metabolites. This research highlights the importance of understanding the role of these metabolites in health and disease (Tsikas et al., 2011).
5. Effects on HepG2 Cells
Liu et al. (2018) studied the effects of cis-9,10-epoxy stearic acid (ESA), derived from oleic acid, on HepG2 cells. They observed cytotoxicity, apoptosis, and oxidative stress, indicating the significance of ESA in cellular health and disease processes (Liu et al., 2018).
6. Hydrolysis by Alumina
Piazza et al. (2003) demonstrated that alumina can efficiently hydrolyze the epoxide derivative of oleic acid, providing a method for producing polyhydroxy materials with potential industrial applications (Piazza et al., 2003).
7. Lipid Metabolism in HepG2 Cells
Liu et al. (2020) explored how cis-9,10-epoxystearic acid affects lipid metabolism in HepG2 cells. Their findings contribute to understanding the biosafety and metabolic effects of oleic acid's oxidative product (Liu et al., 2020).
8. Reactivity with Amines
Radojčić et al. (2016) studied the reactivity of internal epoxides, like those in epoxidized fatty acids, with primary amines. This research contributes to understanding the chemical interactions and potential industrial applications of these compounds (Radojčić et al., 2016).
9. Elevated Serum Levels in Acetaminophen Poisoning
Tsikas (2018) found elevated levels of cis-9,10-epoxystearic acid in the serum of individuals with acetaminophen poisoning, indicating its potential role as a biomarker and its involvement in metabolic pathways influenced by medication overdose (Tsikas, 2018).
10. GST-Catalyzed Conjugation to Oleic Acid and Cholesterol Epoxides
Tsikas (2020) reported on the glutathione S-transferase-catalyzed conjugation of glutathione to oleic acid epoxides. This study provides insights into the metabolic processing and potential detoxification pathways of these compounds (Tsikas, 2020).
Propiedades
Fórmula molecular |
C18H34O3 |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |
Clave InChI |
IMYZYCNQZDBZBQ-DLBZAZTESA-N |
SMILES isomérico |
CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)O |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



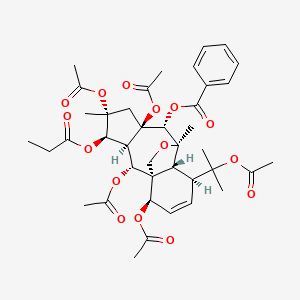


![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1253309.png)

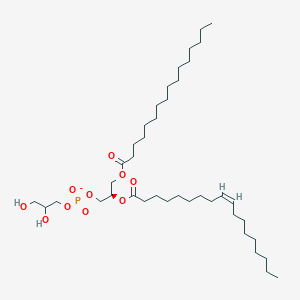
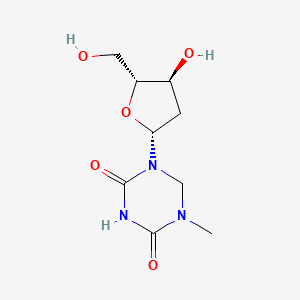
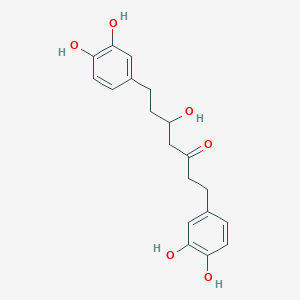
![(2R,10R,14R,15S,16S,17Z)-15-hydroxy-2-[(1E,3S,6S,7E)-6-hydroxy-3,7-dimethyldeca-1,7,9-trienyl]-5,10,14,16,18-pentamethyl-1-oxa-9-azacyclononadec-17-ene-6,8,13,19-tetrone](/img/structure/B1253315.png)

